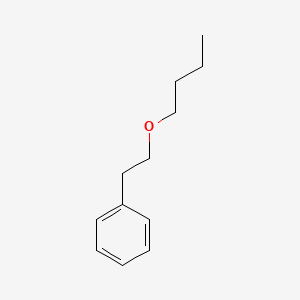

Benzene, (2-butoxyethyl)-

Description

The exact mass of the compound Benzene, (2-butoxyethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzene, (2-butoxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (2-butoxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-butoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJOZKBZXLRMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063784 | |

| Record name | Benzene, (2-butoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5331-14-6 | |

| Record name | (2-Butoxyethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5331-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl phenethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl phenethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-butoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (2-butoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-butoxyethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL PHENETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS8QVB0DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Benzene, (2-butoxyethyl)-, also known by its chemical structure C12H18O and identified by CID 79240 in PubChem, is a compound that has garnered attention due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological effects, toxicological profiles, and possible applications in various fields.

- Chemical Formula : C12H18O

- Molecular Weight : 194.27 g/mol

- CAS Number : 112-34-5

Benzene, (2-butoxyethyl)- is a member of the ether class and is characterized by its butoxyethyl group attached to a benzene ring. This structure influences its solubility and interaction with biological systems.

1. Anticancer Activity

A recent study investigated the anticancer properties of benzene complexes, which are structurally related to benzene, (2-butoxyethyl)-. These complexes demonstrated significant anticancer activity in MDA-MB-231 breast cancer cells through reactive oxygen species (ROS)-mediated mitochondrial apoptosis pathways . While this does not directly study benzene, (2-butoxyethyl)-, it suggests a potential avenue for further research into its derivatives.

2. Toxicological Profile

Benzene compounds are well-known for their toxic effects. Benzene itself is readily absorbed through inhalation and has been shown to distribute widely in the body, particularly in lipid-rich tissues such as the liver and bone marrow . The metabolism of benzene occurs primarily in the liver via cytochrome P450 enzymes, leading to the formation of various metabolites that can cause oxidative damage to cellular components .

Table 1: Summary of Benzene Metabolism

| Metabolite | Pathway | Toxicity Potential |

|---|---|---|

| Benzene oxide | Oxidation by CYP2E1 | High |

| Phenol | Rearrangement from benzene oxide | Moderate |

| Catechol | Further metabolism from phenol | High |

| Hydroquinone | Derived from catechol | High |

Case Study 1: Occupational Exposure

A study examining workers exposed to benzene highlighted significant health risks associated with chronic exposure. Symptoms included hematological disorders and increased risk for leukemia due to the accumulation of toxic metabolites in bone marrow . This underscores the importance of understanding the biological activity of benzene derivatives like benzene, (2-butoxyethyl)-.

Case Study 2: Environmental Impact

Research on environmental exposure to benzene compounds has shown that these substances can contaminate water sources and affect aquatic life. The toxicity of benzene derivatives can lead to bioaccumulation in organisms, impacting ecosystems and human health .

Scientific Research Applications

Industrial Solvent

2-Butoxyethyl acetate is utilized as an industrial solvent because of its high solvency, thermal stability, minimal viscosity variation, low corrosivity, and high boiling point . Its solubility is notably higher than that of common solvents, propylene glycol ethers, and glycol ethers .

Method for preparing 2-Butoxyethyl acetate

A method for producing 2-Butoxyethyl acetate involves continuous esterification with butyl glycol ether and acetic acid as raw materials, using a solid acid catalyst in a two-part fixed bed . The esterification process occurs at a temperature of 70-150°C, and the water produced during the reaction is removed through component distillation . The esterification reaction product is then rectified to remove unreacted butyl glycol ether and acetic acid, resulting in 2-Butoxyethyl acetate . The solid acid catalyst is a cancellated composite enhanced polystyrolsulfonic acid strong-acid ion exchange resin .

Use in Cosmetic Formulations

Experimental design techniques can optimize the formulation development process, which is important in the development of stable, safe, and effective cosmetic products . Polymers, such as film formers, fixatives, rheology modifiers, associative thickeners, emulsifiers, stimuli-responsive agents, conditioners, and foam boosters, are also frequently utilized in cosmetics .

Environmental Remediation

Activated carbon is used in situ to remediate contaminants such as petroleum hydrocarbons . One study examined a former gas station in Otwell, IN, where BAM was applied and resulted in a 71% reduction of petroleum hydrocarbons .

Potential Health Effects

Chemical Reactions Analysis

Oxidation of Alkylbenzenes to Aromatic Ketones

Bis(2-butoxyethyl) ether facilitates the O₂-mediated oxidation of ethylbenzene derivatives to acetophenones via a radical-based mechanism. This reaction operates at 150°C under an O₂ atmosphere, achieving yields of up to 99% for substrates like ethylbenzene .

Key Reaction Features

-

Substrate Scope :

The system tolerates diverse alkylbenzenes, including para-, meta-, and ortho-substituted derivatives. Electron-donating groups (e.g., methyl, methoxy) enhance yields (e.g., 92% for 2a ), while electron-withdrawing groups (e.g., nitro, chloride) reduce efficiency (e.g., 55% for 2m ) due to decreased benzyl radical stability .Substrate Type Example Product Yield (%) Para-methyl 2a 92 Ortho-chloro 2m 55 Diethyl benzene 2n 84 β-Substituted alkyl 2z 61–78 -

Reaction Pathway :

Critical Observations

-

Radical Intermediates : Trapping experiments with TEMPO or BHT suppressed ketone formation, confirming a radical mechanism .

-

Kinetic Isotope Effect : A k₁H/k₁D value of 1.1 suggests C(sp³)–H bond cleavage is not rate-limiting .

-

Role of Bis(2-butoxyethyl) Ether :

Reaction Optimization

-

Temperature : 150°C optimal; lower temperatures (<120°C) halt progress .

-

Oxygen Dependence : No reaction occurs under N₂ or air; pure O₂ is essential .

Experimental Protocol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.